

# Application of Pelabresib (CPI-0610) in Myelofibrosis Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: CPI-0610 carboxylic acid

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## Introduction

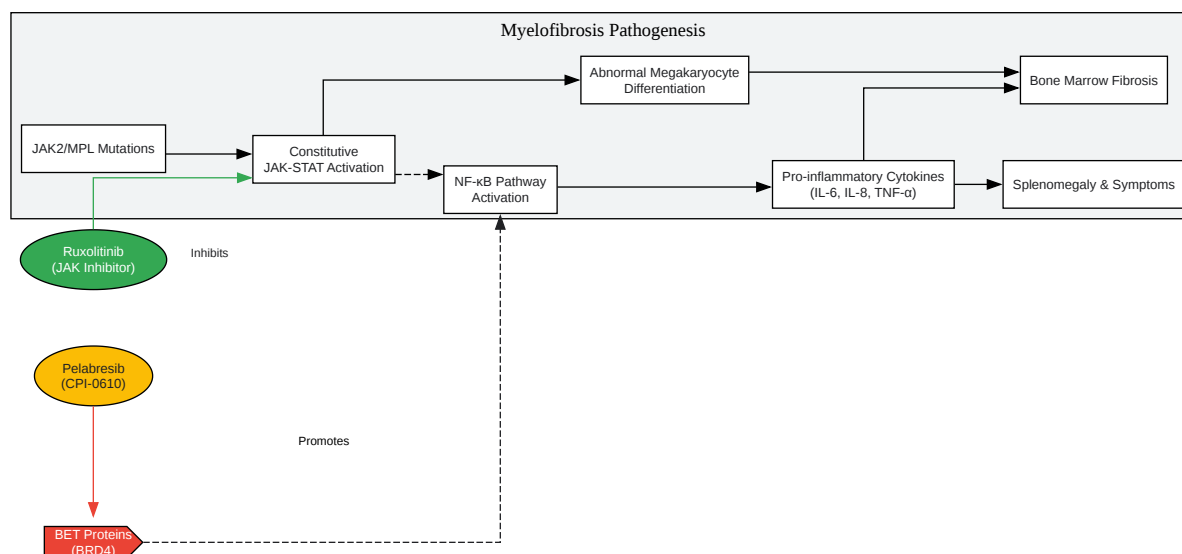
Pelabresib (formerly CPI-0610) is a first-in-class, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD2, BRD3, and BRD4. In myelofibrosis (MF), a myeloproliferative neoplasm (MPN) driven by dysregulated JAK-STAT signaling, pelabresib represents a novel therapeutic approach. It functions not by directly inhibiting the JAK-STAT pathway, but by targeting downstream transcriptional and inflammatory signaling, primarily through the downregulation of the Nuclear Factor-kappa B (NF- $\kappa$ B) pathway.[1][2][3] Preclinical and clinical studies have demonstrated its potential to reduce splenomegaly, alleviate symptom burden, and possibly modify the disease course by improving bone marrow fibrosis.[4][5]

These application notes provide a summary of the preclinical rationale, key quantitative data from clinical studies, and detailed protocols for evaluating pelabresib and similar BET inhibitors in relevant myelofibrosis models.

## Mechanism of Action: Dual Targeting of Oncogenic and Inflammatory Pathways

Myelofibrosis is characterized by both aberrant clonal hematopoiesis, driven by mutations such as JAK2V617F or MPLW515L, and a profound inflammatory state.<sup>[6][7]</sup> BET proteins act as epigenetic "readers," recognizing acetylated histones and recruiting transcriptional machinery to specific gene promoters, including those for key oncogenes and pro-inflammatory cytokines.<sup>[8]</sup>

Pelabresib's mechanism involves disrupting this process. By binding to the bromodomains of BET proteins, it prevents their association with chromatin, leading to the transcriptional repression of target genes. A critical target in myelofibrosis is the NF- $\kappa$ B signaling pathway, which is hyperactivated and drives the production of inflammatory cytokines (e.g., IL-6, IL-8, TNF- $\alpha$ ) that contribute to bone marrow fibrosis and constitutional symptoms.<sup>[2][6][9]</sup> Preclinical studies have shown that combining BET inhibition with JAK inhibition (e.g., ruxolitinib) results in synergistic effects, simultaneously targeting the primary oncogenic driver (JAK-STAT) and the key inflammatory pathway (NF- $\kappa$ B).<sup>[4][5][10]</sup>



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**Caption:** Pelabresib targets the NF-κB pathway via BET inhibition.

## Data Presentation: Summary of Clinical Efficacy

The efficacy of pelabresib, primarily in combination with the JAK inhibitor ruxolitinib, has been extensively evaluated in the Phase 2 MANIFEST and Phase 3 MANIFEST-2 clinical trials.<sup>[11]</sup> <sup>[12]</sup> Key endpoints include Spleen Volume Reduction of  $\geq 35\%$  (SVR35) and Total Symptom Score reduction of  $\geq 50\%$  (TSS50) at 24 weeks.

Table 1: Efficacy of Pelabresib + Ruxolitinib in JAK Inhibitor-Naïve Patients

Endpoint (at Week 24)	MANIFEST (Phase 2, Arm 3)[4][11]	MANIFEST-2 (Phase 3)[7]	Placebo + Ruxolitinib (MANIFEST-2)[7]
SVR35 (% Patients)	68%	65.9%	35.2%
TSS50 (% Patients)	56%	52.3%	46.3%
Median Spleen Volume Reduction	-50%	Not Reported	Not Reported

| Median Total Symptom Score Change | -59% | -15.99 (absolute change) | -14.05 (absolute change) |

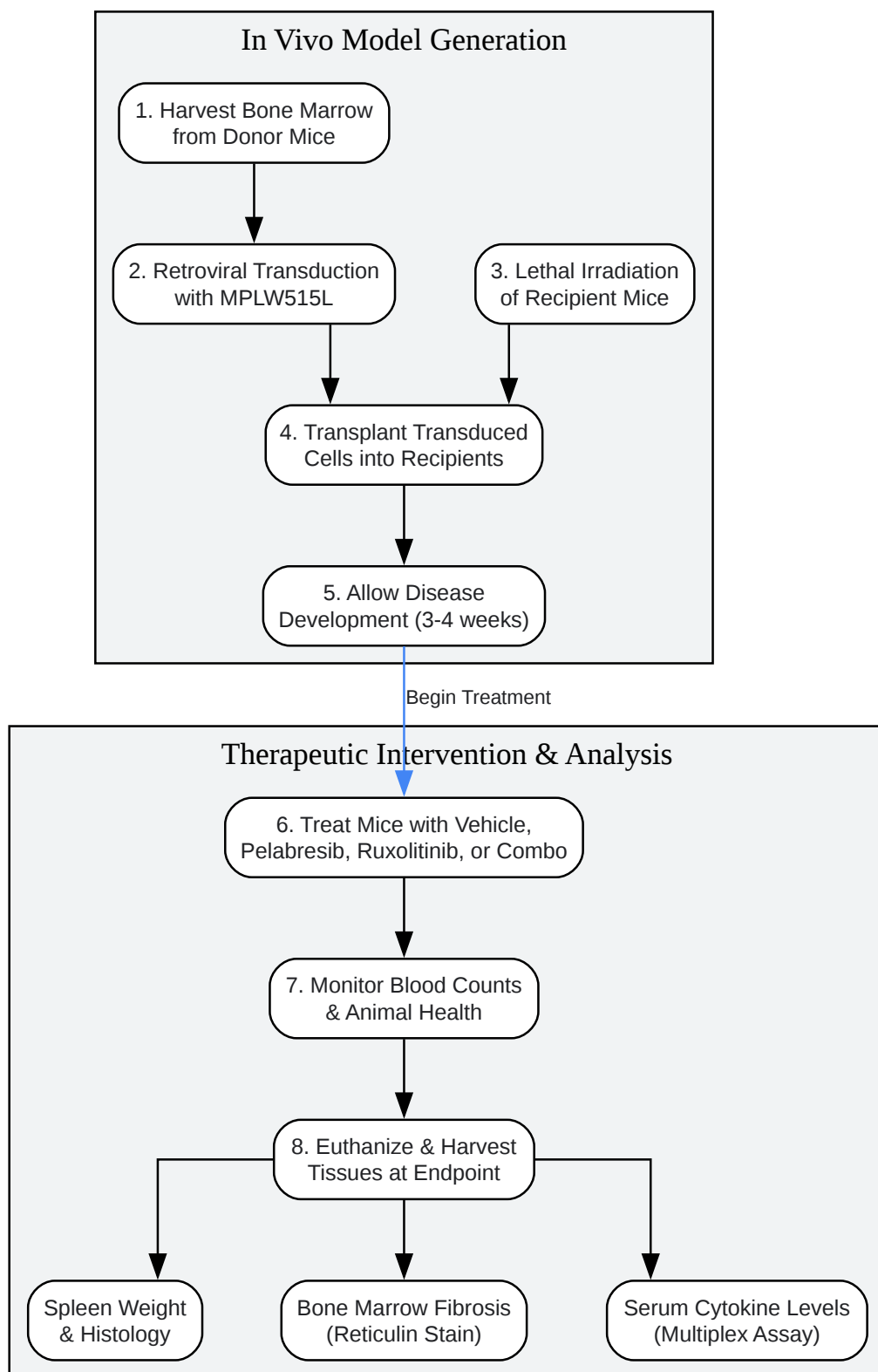
Table 2: Efficacy of Pelabresib in Ruxolitinib-Experienced Patients (MANIFEST, Phase 2)

Patient Population	Endpoint (at Week 24)	Result	Citation
Suboptimal Response to Ruxolitinib (Add-on Therapy)	SVR35 (% Patients)	20%	[3]
Suboptimal Response, Transfusion Dependent (Add-on)	Median Spleen Volume Reduction	-24.9%	[12][13]
Suboptimal Response, Transfusion Dependent (Add-on)	Median TSS Improvement	-58.8%	[12][13]
Suboptimal Response, Transfusion Dependent (Add-on)	Conversion to Transfusion Independence	43% (6 of 14)	[12][13]

| Refractory/Intolerant to Ruxolitinib (Monotherapy) | Bone Marrow Fibrosis Improvement |  
22.2% [\[\[13\]\]](#) |

## Experimental Protocols

The following protocols are based on methodologies described in the key preclinical studies that provided the rationale for pelabresib's clinical development, such as the work by Kleppe et al., 2018, which utilized the BET inhibitor JQ1 in a murine MF model.[\[10\]](#)[\[14\]](#) These protocols can be adapted for the evaluation of CPI-0610/pelabresib.



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**Caption:** Experimental workflow for testing pelabresib in a mouse model.

## Protocol 1: In Vivo Efficacy in a Murine Model of Myelofibrosis

This protocol describes a bone marrow transplantation model using cells transduced with the MPLW515L mutation, which induces a myeloproliferative neoplasm with features of myelofibrosis.[\[10\]](#)[\[11\]](#)

1. Model Generation: a. Donor Mice: Use C57BL/6 or Balb/c mice (6-8 weeks old) as bone marrow donors. b. Bone Marrow Harvest: Euthanize donor mice and flush femurs and tibias with sterile PBS containing 2% FBS to collect bone marrow cells. c. Retroviral Transduction: i. Culture bone marrow cells in media containing stem cell factor (SCF), thrombopoietin (TPO), and IL-3. ii. Transduce cells with a retrovirus encoding human MPLW515L and a fluorescent marker (e.g., GFP) (MSCV-MPL-W515L-IRES-GFP). Use a vector with only GFP as a control. d. Recipient Mice: Use C57BL/6 or Balb/c mice (8-10 weeks old) as recipients. e. Transplantation: i. Lethally irradiate recipient mice (e.g., two doses of 4.5 Gy, 4 hours apart). ii. Via tail vein injection, transplant  $1-2 \times 10^6$  transduced bone marrow cells into each recipient mouse. f. Disease Development: Allow 3-4 weeks for the myelofibrotic phenotype to develop, characterized by elevated white blood cell and platelet counts, and splenomegaly.

2. Treatment: a. Randomize mice with established disease into treatment cohorts (n=8-10 per group): i. Vehicle control (e.g., 0.5% methylcellulose, administered orally). ii. Pelabresib (CPI-0610), dose and schedule to be determined by tolerability studies (e.g., 30-60 mg/kg, daily oral gavage). iii. Ruxolitinib (e.g., 60 mg/kg, twice daily oral gavage). iv. Combination of Pelabresib and Ruxolitinib. b. Treat mice for a defined period (e.g., 21-28 days). Monitor body weight and clinical signs of distress.

3. Endpoint Analysis: a. Blood Counts: Perform complete blood counts (CBCs) weekly via tail bleed using an automated hematology analyzer. b. Spleen and Liver Weight: At the study endpoint, euthanize mice and weigh the spleen and liver. c. Histopathology: i. Fix spleen, liver, and sternum/femurs in 10% neutral buffered formalin. ii. Decalcify bones before embedding in paraffin. iii. Section tissues and perform Hematoxylin and Eosin (H&E) staining for general morphology and Gomori's silver/reticulin staining to assess bone marrow fibrosis. iv. Grade fibrosis on a scale of 0-3 based on the density of reticulin fibers. d. Cytokine Analysis: Collect blood via cardiac puncture at endpoint. Isolate serum and measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF- $\alpha$ , G-CSF) using a multiplex immunoassay (e.g., Luminex) or ELISA.

## Protocol 2: In Vitro Cell Viability and Signaling Assay

This protocol uses hematopoietic cell lines to assess the direct effect of pelabresib on proliferation and key signaling pathways.

1. Cell Culture: a. Use cytokine-dependent hematopoietic cell lines (e.g., Ba/F3) engineered to express the human MPLW515L mutation. b. Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) without cytokine supplementation, as the mutation confers cytokine-independent growth.[\[11\]](#)
2. Cell Viability Assay: a. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well. b. Treat cells with a dose-response curve of pelabresib (e.g., 1 nM to 10  $\mu$ M), ruxolitinib, or the combination. Include a vehicle (DMSO) control. c. Incubate for 72 hours. d. Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP content. e. Calculate IC50 values using non-linear regression analysis.
3. Western Blot for Signaling Pathway Analysis: a. Seed cells in 6-well plates at a higher density (e.g.,  $1 \times 10^6$  cells/mL). b. Treat cells with pelabresib (at a concentration near the IC50) for a shorter duration (e.g., 4-24 hours). c. Lyse cells and quantify protein concentration. d. Perform SDS-PAGE and transfer proteins to a PVDF membrane. e. Probe membranes with primary antibodies against key signaling proteins. For NF- $\kappa$ B pathway analysis, use antibodies for phospho-p65, total p65, phospho-I $\kappa$ B $\alpha$ , and total I $\kappa$ B $\alpha$ . f. Use an appropriate loading control (e.g.,  $\beta$ -actin or GAPDH). g. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

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